2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid
CAS No.: 1823182-75-7
Cat. No.: VC2761501
Molecular Formula: C11H6F4N2O2S
Molecular Weight: 306.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1823182-75-7 |
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Molecular Formula | C11H6F4N2O2S |
Molecular Weight | 306.24 g/mol |
IUPAC Name | 2-[2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl]acetic acid |
Standard InChI | InChI=1S/C11H6F4N2O2S/c12-7-1-5(11(13,14)15)3-16-9(7)10-17-6(4-20-10)2-8(18)19/h1,3-4H,2H2,(H,18,19) |
Standard InChI Key | VYMPCWLIZHLVRD-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1F)C2=NC(=CS2)CC(=O)O)C(F)(F)F |
Canonical SMILES | C1=C(C=NC(=C1F)C2=NC(=CS2)CC(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Features
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid consists of three primary structural components:
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A pyridine ring with:
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A fluorine substituent at position 3
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A trifluoromethyl group at position 5
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Connection to a thiazole ring at position 2
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A thiazole ring serving as a linker between the pyridine and acetic acid moieties
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An acetic acid functional group attached to position 4 of the thiazole ring
The IUPAC name for this compound is 2-[2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl]acetic acid, reflecting its complex heterocyclic structure . The presence of fluorine atoms, particularly in the trifluoromethyl group, significantly influences the compound's physicochemical and biological properties, including enhanced metabolic stability and lipophilicity.
Physical and Chemical Properties
The physical and chemical properties of 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid
The compound's chemical reactivity is primarily determined by its functional groups:
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The carboxylic acid group participates in typical acid-base reactions, esterification, and amide formation
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The thiazole ring, being electron-rich, can undergo electrophilic aromatic substitution reactions
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The pyridine nitrogen acts as a weak base and potential coordination site for metal ions
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The fluorine and trifluoromethyl groups contribute to the compound's metabolic stability and lipophilicity
Synthesis Methods
Hantzsch Thiazole Synthesis
A common approach to synthesizing similar thiazole-containing compounds involves the Hantzsch thiazole synthesis. As demonstrated with fluorophenyl-based thiazoles, this method typically proceeds through the reaction of thiosemicarbazones with α-haloketones :
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Preparation of aryl-substituted thiosemicarbazones
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Reaction with α-haloketones (such as 2-bromo-4-fluoroacetophenone) in absolute ethanol under reflux conditions
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Precipitation, filtration, and purification of the final product
For 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid, this approach would require appropriate modification to incorporate the fluorinated pyridine moiety and the acetic acid functional group.
Alternative Synthetic Routes
For fluorinated thiazole derivatives with similar structural features, several alternative synthetic routes have been reported:
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One-pot reactions using sulfur, cyanoacetamide, and appropriate isothiocyanates
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Cyclization reactions involving trifluoroacetic anhydride for the incorporation of trifluoromethyl groups
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Coupling reactions involving 1,1'-thiocarbonyldiimidazole for connecting heterocyclic units
Biological Activities and Applications
Pharmaceutical Applications
Fluorinated heterocyclic compounds similar to 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid have demonstrated various biological activities:
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Anticancer Activity: Thiazole derivatives containing trifluoromethyl groups have shown promising anticancer properties. For example, 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have exhibited growth-inhibitory effects against various cancer cell lines, including HT29 colon cancer cells .
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Enzyme Inhibition: Similar compounds have been investigated as enzyme inhibitors, including kinase inhibitors and glycation inhibitors .
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Metabolic Regulation: Related compounds have shown potential in regulating metabolic pathways, which may be relevant for conditions such as diabetes and obesity.
The presence of the fluorine and trifluoromethyl groups in 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid likely enhances its pharmacological properties through:
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Increased lipophilicity and membrane permeability
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Enhanced metabolic stability against enzymatic degradation
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Improved binding affinity to target proteins through electronic effects
Agricultural and Industrial Applications
Trifluoromethylpyridines (TFMP) and their derivatives, including compounds structurally related to 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid, have found applications in several industrial sectors:
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Agrochemicals: TFMP derivatives serve as key structural motifs in active agrochemical ingredients.
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Catalysis: These compounds can function as catalytic ligands, such as in the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling.
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Materials Science: Ligands of this type have been used in iridium (III) complexes for photocatalysis and phosphorescent organic light-emitting diodes (OLEDs).
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Chemical Intermediates: Related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine are used as chemical intermediates for the synthesis of crop-protection products.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies of similar compounds have provided valuable insights into the importance of specific structural features:
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The thiazole ring often serves as a crucial pharmacophore in bioactive molecules.
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The position and number of fluorine atoms significantly impact biological activity.
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The acetic acid group can serve as a recognition element for specific biological targets.
For example, in thiazole-pyrimidine derivatives, the presence of electronegative groups like chlorine has been shown to enhance antiproliferative activity .
Structural Analogs and Comparative Analysis
Related Compounds
Several structurally related compounds provide insights into the properties and potential applications of 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid:
Table 2: Comparison of Structural Analogs
Structure-Function Relationships
Comparing these analogs reveals several important structure-function relationships:
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The thiazole ring significantly influences the compound's physicochemical properties and biological activity profile.
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The position of fluorine substituents on the pyridine ring affects the electron distribution and, consequently, the reactivity of the molecule.
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The nature of the functional group at position 4 of the thiazole (acetic acid versus ethyl acetate) impacts solubility, metabolism, and target interaction.
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The presence of additional substituents (such as methyl groups) can fine-tune pharmacokinetic and pharmacodynamic properties.
Analytical Characterization
Spectroscopic Methods
For characterization of 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid and related compounds, several spectroscopic methods are typically employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: For thiazole derivatives, the thiazole proton at position 5 typically appears at 6.22-7.50 ppm
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¹³C NMR: Carbons of the thiazole ring generally show signals at 168.3-170.6 ppm (C2), 148.8-160.9 ppm (C4), and 101.8-104.5 ppm (C5)
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¹⁹F NMR: Valuable for confirming the presence and environment of fluorine atoms
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Infrared (IR) Spectroscopy:
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Mass Spectrometry:
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High-resolution mass spectrometry (HRMS) for confirming molecular formula and exact mass
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Chromatographic Methods
For purification and analysis, the following chromatographic methods are commonly used:
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Thin-Layer Chromatography (TLC): For monitoring reaction progress and confirming product purity
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Flash Column Chromatography: Using silica gel with solvent systems such as dichloromethane/methanol gradients for purification
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High-Performance Liquid Chromatography (HPLC): For analytical characterization and preparative purification
Future Research Directions
Synthetic Optimization
Future research on 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid may focus on:
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Development of more efficient synthetic routes with higher yields and fewer steps
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Green chemistry approaches to reduce environmental impact of synthesis
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Flow chemistry methods for continuous production
Therapeutic Applications
Potential therapeutic applications to explore include:
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Targeted drug design for specific enzyme inhibition, particularly kinases and other signaling proteins
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Development of derivatives with enhanced selectivity for specific biological targets
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Investigation of synergistic effects with established therapeutic agents
Material Science Applications
In the field of materials science, future research may explore:
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Development of novel photocatalysts based on the compound's unique electronic properties
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Design of functional materials for sensing applications, leveraging the fluorine-containing structure
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Exploration of coordination chemistry with various metals for catalytic applications
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